Hodgkinsine
Overview
Description
Hodgkinsine is an alkaloid found in plants of the genus Psychotria, particularly Psychotria colorata . It has antiviral, antibacterial, and antifungal effects, but has mainly been researched for the analgesic effects that it produces . It is thought to be one of the components responsible for the analgesic effects seen when Psychotria colorata is used in traditional medical practice in humans .
Synthesis Analysis
The enantioselective total synthesis of Hodgkinsine, among other alkaloids, through a diazene-directed assembly of cyclotryptamine fragments has been described . Another method disclosed a catalytic asymmetric dearomatization (CADA) of tryptamine via tandem [4 + 2] cycloaddition/cyclization with o-azaxylylene .
Molecular Structure Analysis
Hodgkinsine is a trimer composed of three pyrrolidinoindoline subunits . Due to its complex structure and multiple chiral centres, hodgkinsine has many stereoisomers . Hodgkinsine contains a total of 85 bonds; 47 non-H bonds, 18 multiple bonds, 2 rotatable bonds, 18 aromatic bonds, 6 five-membered rings, 3 six-membered rings, 3 eight-membered rings, 3 nine-membered rings, 3 twelve-membered rings, 3 secondary amines .
Chemical Reactions Analysis
Due to its complex structure and multiple chiral centres, significant research has been undertaken to elucidate the structure-activity relationships of the various isomers and synthetic derivatives structurally derived from Hodgkinsine .
Physical And Chemical Properties Analysis
Hodgkinsine has a molecular formula of C33H38N6 and a molar mass of 518.709 g·mol −1 . It has a total of 85 bonds, including 47 non-H bonds, 18 multiple bonds, 2 rotatable bonds, 18 aromatic bonds, 6 five-membered rings, 3 six-membered rings, 3 eight-membered rings, 3 nine-membered rings, 3 twelve-membered rings, and 3 secondary amines .
Scientific Research Applications
Antinociceptive Activity : Hodgkinsine, a trimeric pyrrolidinoindoline type alkaloid found in Psychotria spp., has demonstrated dose-dependent, naloxone reversible analgesic effects in thermal models of nociception and in capsaicin-induced pain. This suggests potential applications in pain management. The studies have also explored structure-activity relationships by synthesizing diastereomeric dimers and evaluating their in vitro and in vivo effects (Verotta et al., 2002).
Analgesic Activity Mechanism : Further research into hodgkinsine's analgesic activity indicated a dual mechanism of action involving opioid receptors and NMDA receptors. This provides insights into developing innovative analgesics (Amador et al., 2000).
Molecular Structure Determination : The absolute molecular structure of hodgkinsine was defined through X-ray analysis of its crystals. This structural understanding is crucial for medicinal chemistry applications (Fridrichsons et al., 1974).
Synthetic Approaches : Studies have described asymmetric copper catalysis for the synthesis of hodgkinsine and related oligomeric polypyrroloindoline natural products. These approaches are significant for the synthesis of complex natural products and their analogs (Jamison et al., 2017).
Stereoselective Synthesis : Research into the synthesis of all low-energy stereoisomers of hodgkinsine assessed their antinociceptive activity, contributing to the understanding of stereochemical influences on biological activity (Kodanko et al., 2007).
Anti-Cancer and Anti-Infective Potential : Alkaloids from Calycodendron milnei, including hodgkinsine, exhibited cytotoxic activity against various cell lines and substantial antiviral activity. This suggests possible applications in anti-cancer and anti-infective therapies (Saad et al., 1995).
Convergent Synthesis : A study detailed the enantioselective total synthesis of hodgkinsine and related compounds through a convergent and directed modular assembly, important for the development of complex natural product synthesis (Lindovská et al., 2017).
properties
IUPAC Name |
(3aR,8bR)-5-[(3aR,8bR)-3-methyl-1,2,3a,4-tetrahydropyrrolo[2,3-b]indol-8b-yl]-8b-[(3aS,8bS)-3-methyl-1,2,3a,4-tetrahydropyrrolo[2,3-b]indol-8b-yl]-3-methyl-1,2,3a,4-tetrahydropyrrolo[2,3-b]indole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H38N6/c1-37-18-15-31(21-9-4-6-13-25(21)34-28(31)37)23-11-8-12-24-27(23)36-30-33(24,17-20-39(30)3)32-16-19-38(2)29(32)35-26-14-7-5-10-22(26)32/h4-14,28-30,34-36H,15-20H2,1-3H3/t28-,29+,30-,31-,32-,33+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPVWJPVYOXKFRQ-BDMNMGLZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2(C1NC3=CC=CC=C32)C4=C5C(=CC=C4)C6(CCN(C6N5)C)C78CCN(C7NC9=CC=CC=C89)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC[C@]2([C@@H]1NC3=CC=CC=C32)C4=C5C(=CC=C4)[C@]6(CCN([C@H]6N5)C)[C@@]78CCN([C@@H]7NC9=CC=CC=C89)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H38N6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60939524 | |
Record name | Hodgkinsine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60939524 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
518.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Hodgkinsine | |
CAS RN |
18210-71-4 | |
Record name | (3aS,3′aR,3′′aR,8aS,8′aR,8′′aR)-2,2′,2′′,3,3′,3′′,8,8′,8′′,8a,8′a,8′′a-Dodecahydro-1,1′,1′′-trimethyl-3a,3′a(1H,1′H):7′,3′′a(1′′H)-terpyrrolo[2,3-b]indole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18210-71-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hodgkinsine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60939524 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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